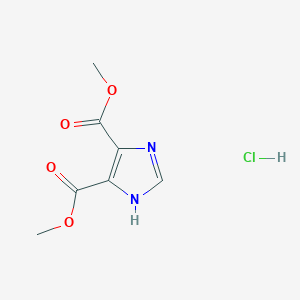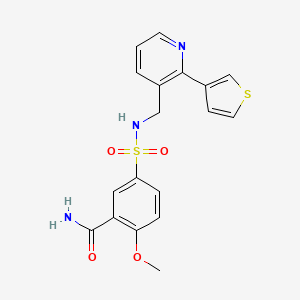
N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide” is a compound that contains a benzamide group and a tetrahydroquinoline group. The tetrahydroquinoline group is a type of heterocyclic compound, which is a compound that contains atoms of at least two different elements as members of its rings . The benzamide group is a type of carboxamide, which is a functional group consisting of a carbonyl group (C=O) linked to an amine group (NH2) .
Molecular Structure Analysis
The molecular structure of “N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide” would be characterized by the presence of a benzamide group attached to a tetrahydroquinoline ring. The tetrahydroquinoline ring would likely impart rigidity to the molecule, potentially influencing its binding interactions with other molecules or receptors .Chemical Reactions Analysis
The chemical reactivity of “N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide” would be influenced by the functional groups present in the molecule. The amide group could potentially undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid and an amine . The tetrahydroquinoline ring could potentially undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide” would be influenced by its molecular structure. For example, the presence of the amide group could allow for hydrogen bonding, potentially influencing its solubility in different solvents .Scientific Research Applications
Synthesis of Heterocyclic Compounds
This compound serves as a precursor in the synthesis of various heterocyclic compounds. The quinoline core is a significant scaffold in medicinal chemistry due to its presence in numerous pharmacologically active molecules . Researchers utilize it to create new fused heterocycles, which often exhibit unique biological activities.
Biological Activities and SAR Studies
The tetrahydroquinoline analogs, including the mentioned compound, are studied for their diverse biological activities. These activities range from antimicrobial to neuroprotective effects. Structure-Activity Relationship (SAR) studies of these analogs provide insights into their mechanism of action and enhance drug discovery efforts .
Green Chemistry Synthesis
In the context of green chemistry, this compound is used to develop eco-friendly synthetic routes. For example, it can be involved in solvent-free conditions using green catalysts, which is a step towards sustainable chemical practices .
Anti-inflammatory and Analgesic Properties
Derivatives of tetrahydroquinoline exhibit anti-inflammatory and analgesic properties. They are compared with standard drugs like indomethacin and celecoxib, indicating their potential as therapeutic agents .
Drug Research and Development
The compound’s structural framework is valuable in drug research and development. Its modifications lead to the creation of new drugs with potential applications in treating various diseases, including those caused by infective pathogens .
Pharmaceutical Importance
Due to its pharmaceutical importance, the compound is used in the synthesis of drugs isolated from natural compounds. It also plays a role in the development of quinolone drugs, which have a history of being used to treat conditions like nocturnal leg cramps and arthritis .
Mechanism of Action
Target of Action
The primary target of N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is the PYR/PYL family of ABA receptors . These receptors are found in plants and play a crucial role in resisting drought and other abiotic stresses .
Mode of Action
N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide, also known as an ABA-mimicking ligand, binds directly to the PYR/PYL family of ABA receptors . This binding results in the inhibition of type 2C phosphatases (PP2C) and the activation of downstream ABA signaling . The compound mediates a gate-latch-lock interacting network, a structural feature that is conserved in the ABA-bound receptor/PP2C complex .
Biochemical Pathways
The binding of N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide to the ABA receptors triggers a cascade of biochemical reactions. This leads to the inhibition of PP2C, a type of enzyme that normally suppresses ABA signaling . With PP2C inhibited, ABA signaling is activated, leading to various downstream effects that help the plant resist abiotic stresses such as drought, cold, and soil salinity .
Result of Action
The activation of ABA signaling by N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide has several molecular and cellular effects. It activates a gene network in Arabidopsis that is highly similar to that induced by ABA . Treatments with this compound inhibit seed germination, prevent leaf water loss, and promote drought resistance .
Action Environment
The action of N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is influenced by environmental factors. For instance, its efficacy in promoting drought resistance would be more pronounced in arid environments where water scarcity is a major stress factor for plants . .
properties
IUPAC Name |
N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-19-15-9-8-14(11-13(15)7-10-16(19)20)18-17(21)12-5-3-2-4-6-12/h2-6,8-9,11H,7,10H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTHHJTKKZKAKSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-Oxo-2-(2,4,6-trimethylanilino)ethyl] 2-(2-methoxyphenyl)acetate](/img/structure/B2940848.png)
![2-Azabicyclo[2.2.2]octane-4-carboxylic acid hydrochloride](/img/structure/B2940852.png)
![2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/no-structure.png)

![N-(4-(furan-2-carboxamido)phenyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2940856.png)
![3-(4-Methoxyphenyl)imidazo[1,5-a]pyridine-1-carbaldehyde](/img/structure/B2940857.png)
![N-isopropyl-2-[2-oxo-5-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2940859.png)





![2-(((3-Bromo-5,7-dimethylimidazo[1,2-a]pyrimidin-2-yl)methyl)thio)benzo[d]thiazole](/img/structure/B2940870.png)
